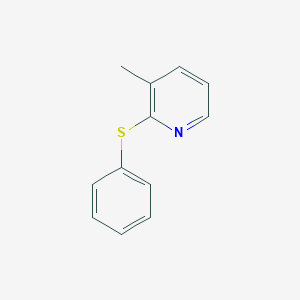
2-Phenylthio-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthio-3-methylpyridine (PTMP) is a heterocyclic compound that belongs to the family of thioether-containing pyridines. PTMP has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Phenylthio-3-methylpyridine is not fully understood. However, it is believed that 2-Phenylthio-3-methylpyridine exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-Phenylthio-3-methylpyridine has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 2-Phenylthio-3-methylpyridine has also been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in cell signaling.
Effets Biochimiques Et Physiologiques
2-Phenylthio-3-methylpyridine has been found to exhibit various biochemical and physiological effects. For example, 2-Phenylthio-3-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-Phenylthio-3-methylpyridine has also been found to disrupt bacterial cell membranes, leading to cell death. Furthermore, 2-Phenylthio-3-methylpyridine has been shown to inhibit the growth of fungi by disrupting the fungal cell wall.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenylthio-3-methylpyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through column chromatography. 2-Phenylthio-3-methylpyridine is also stable under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. Furthermore, 2-Phenylthio-3-methylpyridine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-Phenylthio-3-methylpyridine research. One area of interest is the development of 2-Phenylthio-3-methylpyridine-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the use of 2-Phenylthio-3-methylpyridine as a building block for the synthesis of novel bioactive compounds. Furthermore, the mechanism of action of 2-Phenylthio-3-methylpyridine needs to be further elucidated to fully understand its biological activities. Finally, the development of more efficient synthesis methods for 2-Phenylthio-3-methylpyridine can help to facilitate its use in various research applications.
Conclusion
In conclusion, 2-Phenylthio-3-methylpyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 2-Phenylthio-3-methylpyridine has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as promising results in inhibiting the growth of cancer cells. 2-Phenylthio-3-methylpyridine has several advantages for lab experiments, including ease of synthesis and stability under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations, including low solubility in water and toxicity at high concentrations. There are several future directions for 2-Phenylthio-3-methylpyridine research, including the development of 2-Phenylthio-3-methylpyridine-based drugs and the elucidation of its mechanism of action.
Méthodes De Synthèse
2-Phenylthio-3-methylpyridine can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-methylpyridine with phenylmagnesium bromide, followed by the reaction with sulfur to form the thioether bond. The final product can be purified through column chromatography.
Applications De Recherche Scientifique
2-Phenylthio-3-methylpyridine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antibacterial, antifungal, and antiviral activities. 2-Phenylthio-3-methylpyridine has also shown promising results in inhibiting the growth of cancer cells. Furthermore, 2-Phenylthio-3-methylpyridine has been used as a building block in the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
19520-22-0 |
|---|---|
Nom du produit |
2-Phenylthio-3-methylpyridine |
Formule moléculaire |
C12H11NS |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3 |
Clé InChI |
CLFVYGXPKXNCAD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
SMILES canonique |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
Synonymes |
2-phenylthio-3-methylpyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)

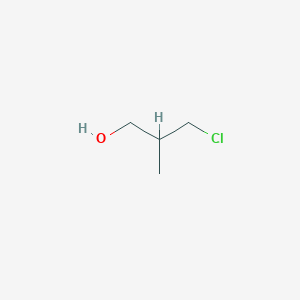
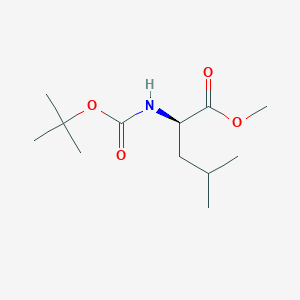

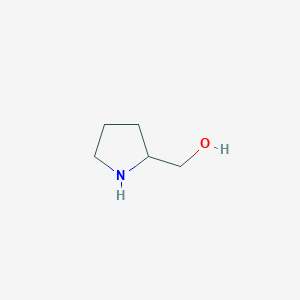
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)
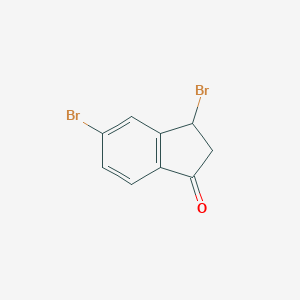
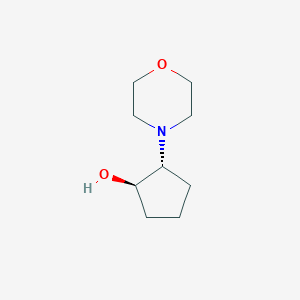

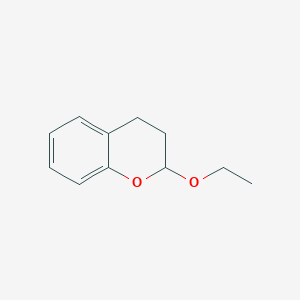
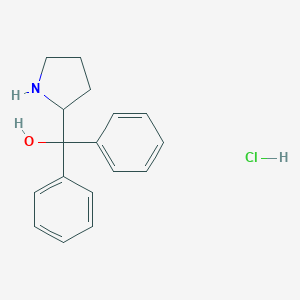
![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)